
2-Chloroquinoxaline
Overview
Description
2-Chloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of quinoxaline, which consists of a fused benzene and pyrazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroquinoxaline can be synthesized through several methods. One common method involves the condensation reaction between ortho-phenylenediamine and 2-chlorobenzoyl chloride. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols to form substituted quinoxalines.
Oxidation: It can be oxidized to form quinoxaline-2,3-dione under specific conditions.
Reduction: Reduction of this compound can yield 2-aminoquinoxaline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include piperidine and hydroxide ions. .
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines such as 2-piperidinoquinoxaline.
Oxidation: Quinoxaline-2,3-dione.
Reduction: 2-Aminquinoxaline.
Scientific Research Applications
2-Chloroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells . Additionally, they can inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Similar in structure but contains a quinoline ring instead of a quinoxaline ring.
4-Chloroquinoline: Another quinoline derivative with a chlorine atom at the 4-position.
6-Chloroquinoxaline: A quinoxaline derivative with a chlorine atom at the 6-position.
Uniqueness
2-Chloroquinoxaline is unique due to its specific substitution pattern and the presence of both benzene and pyrazine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-Chloroquinoxaline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial action, and potential antiviral applications. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Overview of this compound
This compound is a derivative of quinoxaline, a bicyclic compound known for its pharmacological properties. The presence of the chlorine atom at the second position enhances its reactivity and biological potential.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study reported the synthesis of various quinoxaline derivatives, including this compound, which showed promising activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compound in this study exhibited IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, indicating potent cytotoxicity compared to the reference drug doxorubicin (IC50 of 3.23 µg/mL ) .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|---|
This compound | HCT-116 | 1.9 | 3.23 |
MCF-7 | 2.3 | 3.23 |
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. A study indicated that chloroquinoxaline sulfonamide (related to this compound) acts as a topoisomerase II poison, leading to dose-dependent protein-DNA cross-links in chromosomal DNA . This mechanism suggests that compounds like this compound could be developed into effective anticancer agents by targeting topoisomerase activity.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Recent studies involving silver(I) complexes with this compound have shown broad-spectrum action against multi-drug resistant bacteria. For instance, one complex exhibited a minimum inhibitory concentration (MIC) value of 8 µg/mL against Proteus morganii . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.
Potential Antiviral Applications
The ongoing COVID-19 pandemic has prompted investigations into compounds that can inhibit viral proteins. In silico studies have evaluated 3-alkynyl substituted derivatives of this compound as potential ligands for the N-protein of SARS-CoV-2. These studies revealed promising binding affinities, suggesting that modifications to the quinoxaline structure could yield effective antiviral agents .
Table 2: Antiviral Potential of Modified this compound Derivatives
Compound | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
3-Alkynyl-2-chloroquinoxaline | N-protein (SARS-CoV-2) | TBD |
Case Studies and Research Findings
- Topoisomerase Inhibition : A detailed study on chloroquinoxaline sulfonamide indicated its role as a topoisomerase II poison, providing insights into its potential as an anticancer agent .
- Antimicrobial Efficacy : The synthesis of silver(I) complexes with this compound revealed significant antimicrobial activity against resistant strains, emphasizing its utility in developing new antibiotics .
- Antiviral Research : The exploration of modified derivatives for their binding capabilities against viral proteins indicates a promising direction for future research in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloroquinoxaline from 1H-quinoxalin-2-one?
- Methodological Answer : The synthesis involves reacting 1H-quinoxalin-2-one with excess phosphoryl chloride (POCl₃) at 100°C for 3.5–4.5 hours, followed by careful quenching on ice and purification via column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate 10:1). Extending reaction time to 4.5 hours improves yield to 82%. Confirm purity using TLC (Rf = 0.48) and characterize via , , and HRMS .
Q. How should researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques (NMR, IR, HRMS) with single-crystal X-ray diffraction. For example, in CDCl₃ shows a singlet at δ 8.77 ppm for the chloro-substituted aromatic proton. X-ray crystallography (monoclinic P2₁/n space group, a = 9.1299 Å, β = 93.028°) confirms planar molecular geometry and weak Cl⋯Cl interactions, critical for validating structural assignments .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Use silica gel column chromatography with non-polar eluents (e.g., cyclohexane/ethyl acetate 10:1) to separate this compound (Rf = 0.48) from polar impurities. For derivatives, adjust eluent polarity (e.g., 2–5% ethyl acetate in hexane) based on TLC monitoring. Drying organic layers with Na₂SO₄ and vacuum distillation ensures high purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in NMR assignments for substituted this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution. Cross-validate NMR data with X-ray structures (e.g., bond lengths, angles) using SHELX refinement (R1 < 0.04). For example, geometric parameters (C–Cl = 1.735 Å, C–N = 1.315 Å) from diffraction studies clarify electronic environments influencing chemical shifts .
Q. What kinetic models explain solvent effects on alkaline hydrolysis of this compound?
- Methodological Answer : Pseudo-first-order kinetics under excess OH⁻ in acetonitrile-water (10–60% v/v) or DMSO-water (10–80% v/v) mixtures. Use UV-Vis spectrophotometry to monitor reaction progress (λ = 250–300 nm). Solvent polarity and hydrogen-bonding capacity (e.g., DMSO’s high ε) correlate with rate constants (kobs), following a Bronsted-type linear free-energy relationship .
Q. How do computational methods enhance the design of bioactive this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., SARS-CoV-2 N-protein). Optimize substituents (e.g., alkynyl groups at C3) via DFT calculations (B3LYP/6-31G*) to improve binding affinity. Validate predictions with in vitro assays (e.g., cytotoxicity IC₅₀) .
Q. What strategies mitigate challenges in synthesizing sterically hindered this compound analogs?
- Methodological Answer : Employ ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates and yields for bulky substituents. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via LC-MS and optimize protecting groups (e.g., THP for amines) to prevent side reactions .
Q. Methodological Notes
- Structural Refinement : Use SHELXL for high-resolution data (R < 0.05). Constrain H-atoms using riding models and refine anisotropic displacement parameters for non-H atoms .
- Reproducibility : Document solvent ratios, temperature gradients, and chromatography Rf values meticulously to ensure replicability .
- Ethical Reporting : Avoid overinterpretation of in silico data; corroborate computational findings with experimental bioassays .
Properties
IUPAC Name |
2-chloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVGQHIAFURIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932415 | |
Record name | 2-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448-87-9 | |
Record name | 2-Chloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLOROQUINOXALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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